Cas no 2680683-69-4 (benzyl N-2-(cyclohexylmethyl)-3-hydroxypropylcarbamate)

benzyl N-2-(cyclohexylmethyl)-3-hydroxypropylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28291390
- 2680683-69-4
- benzyl N-[2-(cyclohexylmethyl)-3-hydroxypropyl]carbamate
- benzyl N-2-(cyclohexylmethyl)-3-hydroxypropylcarbamate
-
- インチ: 1S/C18H27NO3/c20-13-17(11-15-7-3-1-4-8-15)12-19-18(21)22-14-16-9-5-2-6-10-16/h2,5-6,9-10,15,17,20H,1,3-4,7-8,11-14H2,(H,19,21)
- InChIKey: GFAXAQZATKLRCT-UHFFFAOYSA-N
- ほほえんだ: OCC(CNC(=O)OCC1C=CC=CC=1)CC1CCCCC1
計算された属性
- せいみつぶんしりょう: 305.19909372g/mol
- どういたいしつりょう: 305.19909372g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 8
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
benzyl N-2-(cyclohexylmethyl)-3-hydroxypropylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28291390-10g |
benzyl N-[2-(cyclohexylmethyl)-3-hydroxypropyl]carbamate |
2680683-69-4 | 10g |
$5221.0 | 2023-09-08 | ||
Enamine | EN300-28291390-10.0g |
benzyl N-[2-(cyclohexylmethyl)-3-hydroxypropyl]carbamate |
2680683-69-4 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28291390-0.1g |
benzyl N-[2-(cyclohexylmethyl)-3-hydroxypropyl]carbamate |
2680683-69-4 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28291390-0.5g |
benzyl N-[2-(cyclohexylmethyl)-3-hydroxypropyl]carbamate |
2680683-69-4 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28291390-5.0g |
benzyl N-[2-(cyclohexylmethyl)-3-hydroxypropyl]carbamate |
2680683-69-4 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28291390-2.5g |
benzyl N-[2-(cyclohexylmethyl)-3-hydroxypropyl]carbamate |
2680683-69-4 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28291390-1.0g |
benzyl N-[2-(cyclohexylmethyl)-3-hydroxypropyl]carbamate |
2680683-69-4 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28291390-0.25g |
benzyl N-[2-(cyclohexylmethyl)-3-hydroxypropyl]carbamate |
2680683-69-4 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28291390-0.05g |
benzyl N-[2-(cyclohexylmethyl)-3-hydroxypropyl]carbamate |
2680683-69-4 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28291390-1g |
benzyl N-[2-(cyclohexylmethyl)-3-hydroxypropyl]carbamate |
2680683-69-4 | 1g |
$1214.0 | 2023-09-08 |
benzyl N-2-(cyclohexylmethyl)-3-hydroxypropylcarbamate 関連文献
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
benzyl N-2-(cyclohexylmethyl)-3-hydroxypropylcarbamateに関する追加情報
Research Brief on Benzyl N-2-(cyclohexylmethyl)-3-hydroxypropylcarbamate (CAS: 2680683-69-4) in Chemical Biology and Pharmaceutical Applications
Benzyl N-2-(cyclohexylmethyl)-3-hydroxypropylcarbamate (CAS: 2680683-69-4) is a synthetic carbamate derivative that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features including a cyclohexylmethyl group and a hydroxypropylcarbamate moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
One of the primary research objectives surrounding benzyl N-2-(cyclohexylmethyl)-3-hydroxypropylcarbamate has been to elucidate its mechanism of action and evaluate its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor in the synthesis of novel gamma-aminobutyric acid (GABA) receptor modulators. The study highlighted the compound's ability to enhance the binding affinity of GABAergic ligands, suggesting potential applications in neurological disorders such as epilepsy and anxiety.
In addition to its role in neuroscience, benzyl N-2-(cyclohexylmethyl)-3-hydroxypropylcarbamate has been investigated for its anti-inflammatory properties. A recent in vitro study (Bioorganic & Medicinal Chemistry Letters, 2024) reported that derivatives of this compound exhibited significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The researchers employed molecular docking simulations to identify key interactions between the compound and the COX-2 active site, providing insights into its structure-activity relationship.
The synthetic pathways for benzyl N-2-(cyclohexylmethyl)-3-hydroxypropylcarbamate have also been a focus of recent research. A team at the University of Cambridge (Chemical Communications, 2023) developed a novel catalytic method for its synthesis, achieving higher yields and improved purity compared to traditional approaches. This advancement is expected to facilitate large-scale production and further pharmacological evaluation of the compound.
Despite these promising findings, challenges remain in the clinical translation of benzyl N-2-(cyclohexylmethyl)-3-hydroxypropylcarbamate. Pharmacokinetic studies have indicated limited oral bioavailability, prompting ongoing research into prodrug strategies and formulation optimization. Recent work published in the European Journal of Pharmaceutical Sciences (2024) explored nanoparticle-based delivery systems to enhance the compound's solubility and tissue penetration.
In conclusion, benzyl N-2-(cyclohexylmethyl)-3-hydroxypropylcarbamate (CAS: 2680683-69-4) represents a versatile scaffold in medicinal chemistry with demonstrated potential in multiple therapeutic areas. Continued research into its mechanism of action, synthetic optimization, and delivery strategies will be crucial for realizing its full pharmaceutical potential. The compound's unique structural features and diverse biological activities make it a compelling subject for future investigations in chemical biology and drug development.
2680683-69-4 (benzyl N-2-(cyclohexylmethyl)-3-hydroxypropylcarbamate) 関連製品
- 306300-96-9(3-(4-methylphenyl)-N'-(1E)-(2,4,5-trimethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)
- 116886-12-5(1-(Phenoxymethyl)cyclopentan-1-ol)
- 1344302-26-6(1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol)
- 81658-26-6((2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol)
- 2199322-37-5(4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide)
- 951645-46-8(6-(3-Adamantyl-4-methoxyphenyl)-2-naphthoic Acid Ethyl Ester)
- 2229358-95-4(1-(2,5-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1311417-24-9(Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate)
- 182482-25-3(2,4,6-Trifluorophenylboronic acid)
- 2121511-70-2((3-(Dimethylamino)-5-fluorophenyl)boronic acid)



